molecular formula C25H22N2O2 B15013141 N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B15013141
M. Wt: 382.5 g/mol
InChI Key: IMVPRGRXVCUQMT-CVKSISIWSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a Schiff base linkage, which is formed through the condensation of an aldehyde and a hydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves a condensation reaction between anthracene-9-carbaldehyde and 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE is primarily attributed to its ability to form stable complexes with metal ions. This interaction can modulate the activity of various enzymes and proteins, leading to potential biological effects. The Schiff base linkage also allows for interactions with biological targets through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-(2,6-DIMETHYLPHENOXY)ACETOHYDRAZIDE stands out due to its specific structural features, such as the presence of the 2,6-dimethylphenoxy group, which can influence its chemical reactivity and biological activity. Additionally, the anthracene moiety imparts strong fluorescence properties, making it useful in various photophysical applications .

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H22N2O2/c1-17-8-7-9-18(2)25(17)29-16-24(28)27-26-15-23-21-12-5-3-10-19(21)14-20-11-4-6-13-22(20)23/h3-15H,16H2,1-2H3,(H,27,28)/b26-15+

InChI Key

IMVPRGRXVCUQMT-CVKSISIWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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